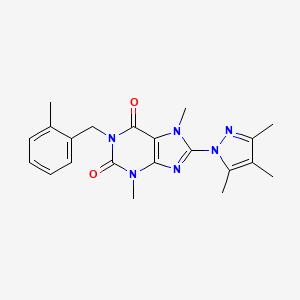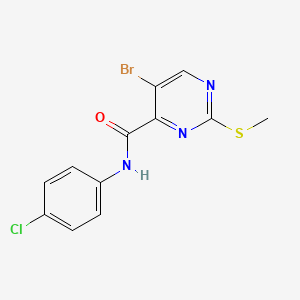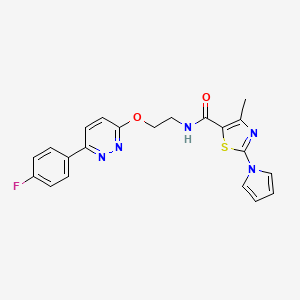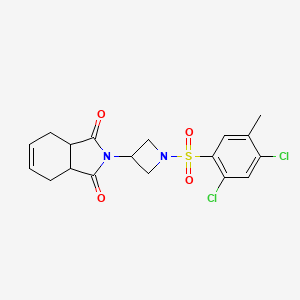![molecular formula C14H10Cl3F3N2O2S B2440796 [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate CAS No. 318239-60-0](/img/structure/B2440796.png)
[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate is a useful research compound. Its molecular formula is C14H10Cl3F3N2O2S and its molecular weight is 433.65. The purity is usually 95%.
BenchChem offers high-quality [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging of Cyclooxygenases
Radiosynthesis of 11C-labeled pyrazole derivatives, including compounds similar to [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate, was studied for imaging cyclooxygenases COX-1 and COX-2 using positron emission tomography. However, these derivatives showed minimal specific binding to COX-1 in peripheral organs and were not ideal for imaging COX enzymes due to high non-specific binding (Fujisaki et al., 2005).
Antihyperglycemic Agents
Research has been conducted on the synthesis and structure-activity relationship of pyrazoles and pyrazolones, similar to the compound , for their potential as antihyperglycemic agents. These compounds showed significant reduction in plasma glucose in diabetic mice and were associated with a robust glucosuria. However, unlike some glucose absorption inhibitors, they did not effectively block intestinal glucose absorption, suggesting a mechanism of selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
Anti-inflammatory Agents
A group of tetrahydropyridines with a similar structure to the compound was synthesized and evaluated as anti-inflammatory agents. These compounds were found to be potent anti-inflammatory agents, with activities comparable to reference drugs. However, the formation of undesired products during the synthesis of hybrid nitric oxide donor derivatives suggests a need for further investigation in this area (Chowdhury et al., 2008).
Antinociceptive Potential
The antinociceptive potential of pyrazoline methyl ester compounds structurally similar to the compound was studied. These compounds were found to decrease nociception in chemical and thermal models of pain in mice without impairing motor coordination or causing tolerance, suggesting their promise as mild analgesics (Milano et al., 2008).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through covalent bonding, hydrogen bonding, or van der waals interactions .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving sulfur-containing proteins or enzymes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate are currently unknown. These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets .
properties
IUPAC Name |
[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3F3N2O2S/c1-22-12(25-8-4-2-7(15)3-5-8)9(6-24-13(23)11(16)17)10(21-22)14(18,19)20/h2-5,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHACRGJGPGESTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C(Cl)Cl)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]-6-carboxylate](/img/structure/B2440716.png)
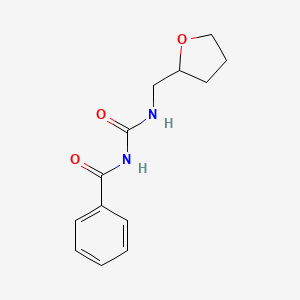
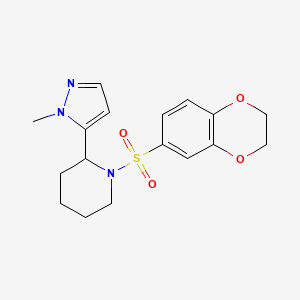
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2440721.png)
![1-(2,6-Difluorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2440723.png)
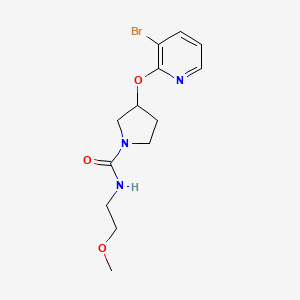
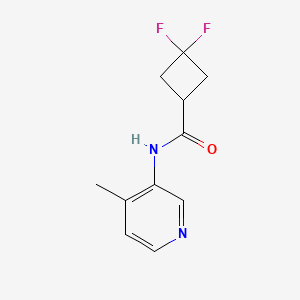
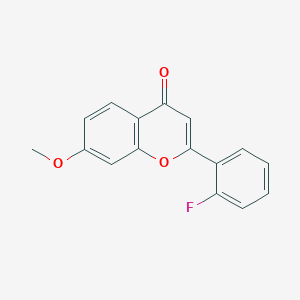
![Benzyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B2440730.png)
